molecular formula C8H5NO4 B126503 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 143659-16-9

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B126503
M. Wt: 179.13 g/mol
InChI Key: CCXPRYRXBDOPCD-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid is a compound that belongs to the class of organic compounds known as furans with an oxazole ring and a carboxylic acid group. This structure is of interest due to its potential applications in pharmaceuticals and polymer industries. The furan ring is a five-membered aromatic ring with oxygen, which is known for its reactivity and ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of related furan compounds has been explored in several studies. For instance, furan carboxylic acids have been synthesized from 5-hydroxymethylfurfural (HMF) using a dual-enzyme cascade system, which includes galactose oxidase and alcohol dehydrogenases, with an internal recycling of H2O2 . Another study reported the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and related compounds from furan-2-carboxylic acid hydrazide . Additionally, 5-arylfuran-2-carboxylic acids were synthesized through arylation of furan-2-carboxylic acid or its methyl ester with arenediazonium chlorides . These methods highlight the versatility of furan derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives has been confirmed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the furan ring. The presence of the oxazole ring and the carboxylic acid group in 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid would contribute to its unique chemical behavior and potential for further functionalization.

Chemical Reactions Analysis

Furan derivatives undergo a range of chemical reactions. For example, the synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives involved the reaction of isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes . Arylfuran-2-carboxylic acids have been used to synthesize various heterocyclic compounds, demonstrating the reactivity of the furan ring in forming complex structures . The chemical properties of related oxadiazole derivatives have also been studied, including acylation and reactions with nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of the oxazole ring and carboxylic acid group in 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid would affect its solubility, acidity, and potential for forming hydrogen bonds. The reactivity of the furan ring makes it a valuable component in the synthesis of more complex molecules with potential biological activity . The acute toxicity of related furan derivatives has been studied, providing insights into the safety profile of these compounds .

Scientific Research Applications

Conversion of Biomass to Valuable Chemicals

Furan derivatives, including 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid, are pivotal in converting plant biomass into a plethora of industrially significant chemicals. These compounds serve as versatile intermediates in synthesizing monomers, polymers, fuels, and various functional materials, offering sustainable alternatives to fossil-based resources. Notably, derivatives like 5-Hydroxymethylfurfural (HMF) have emerged as critical platform chemicals, underpinning the development of renewable carbon sources for the chemical industry (Chernyshev et al., 2017).

Synthesis of Novel Pharmaceutical Compounds

The oxazole and furan moieties are integral in medicinal chemistry, contributing to the synthesis of compounds with diverse biological activities. For instance, furanyl- and thienyl-substituted nucleobases and nucleosides exhibit significant antiviral, antitumor, and antimycobacterial properties. These findings underscore the therapeutic potential of furan-based scaffolds in drug development (Ostrowski, 2022).

Advances in Catalytic Synthesis

The catalytic synthesis of 1,3-oxazole derivatives, including those with furan rings, is a focal point of contemporary research. These efforts aim to develop new methodologies for synthesizing oxazole derivatives, which are fundamental in pharmaceutical, agrochemical, and material sciences. The exploration of metal-dependent synthetic methodologies highlights the versatility and broad utility of the 1,3-oxazole scaffold (Shinde et al., 2022).

Exploration of Heterocyclic Chemistry

Heterocyclic compounds, including oxazoles and furans, are essential in the design of bioactive molecules. These compounds are investigated for their potential in various pharmacological domains, such as antimicrobial, anti-inflammatory, and anticancer activities. The structural diversity and reactivity of these heterocycles make them valuable tools in the discovery of new therapeutic agents (Kaur et al., 2018; Kushwaha & Kushwaha, 2021).

Future Directions

Furan compounds have wide applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . Therefore, the study and development of furan derivatives, including “5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid”, could have significant potential in these areas.

properties

IUPAC Name

5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXPRYRXBDOPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650362
Record name 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
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Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

CAS RN

143659-16-9
Record name 5-(2-Furanyl)-4-oxazolecarboxylic acid
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Record name 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid
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